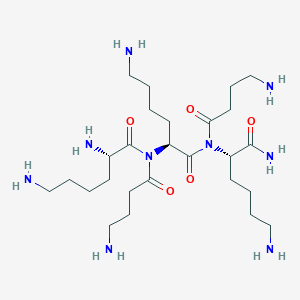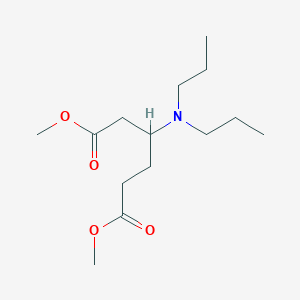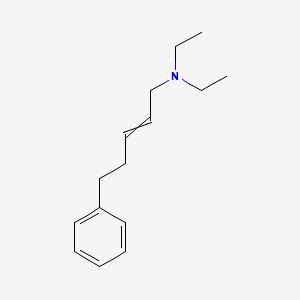![molecular formula C14H24N2O2 B14199848 3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 841294-88-0](/img/structure/B14199848.png)
3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[331]nonan-9-one is a complex organic compound featuring a bicyclic structure
Métodos De Preparación
The synthesis of 3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one involves multiple steps, typically starting with the preparation of the bicyclic core. Common synthetic routes include:
Cyclization Reactions: Utilizing precursors that undergo cyclization to form the bicyclic structure.
Functional Group Modifications: Introducing the ethoxyethyl and prop-2-en-1-yl groups through various organic reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing conditions for large-scale synthesis.
Análisis De Reacciones Químicas
3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: These reactions typically require specific reagents such as oxidizing agents, reducing agents, and nucleophiles, along with appropriate solvents and temperature control.
Major Products: The products of these reactions depend on the specific reagents and conditions used, leading to various derivatives of the original compound.
Aplicaciones Científicas De Investigación
3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action can reveal insights into its potential therapeutic applications.
Comparación Con Compuestos Similares
3-(2-Ethoxyethyl)-7-(prop-2-EN-1-YL)-3,7-diazabicyclo[3.3.1]nonan-9-one can be compared with other similar compounds, such as:
9-Borabicyclo[3.3.1]nonane: Known for its use in hydroboration reactions and as a versatile reagent in organic synthesis.
2-Ethyl-4-oxo-3,10-diazabicyclo[4.3.1]decane: Studied for its unique rearrangement reactions under alkaline conditions.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound for various scientific and industrial applications.
Propiedades
Número CAS |
841294-88-0 |
|---|---|
Fórmula molecular |
C14H24N2O2 |
Peso molecular |
252.35 g/mol |
Nombre IUPAC |
3-(2-ethoxyethyl)-7-prop-2-enyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C14H24N2O2/c1-3-5-15-8-12-10-16(6-7-18-4-2)11-13(9-15)14(12)17/h3,12-13H,1,4-11H2,2H3 |
Clave InChI |
UOLSTGJIUCUGIH-UHFFFAOYSA-N |
SMILES canónico |
CCOCCN1CC2CN(CC(C1)C2=O)CC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(2E)-2-[(2,6-Dimethylphenyl)imino]acenaphthylen-1(2H)-one](/img/structure/B14199797.png)
![N,N-Diphenyl-4-[(rubicen-5-yl)oxy]aniline](/img/structure/B14199805.png)
![(2S)-2-{[(Quinolin-3-yl)methoxy]carbonyl}pyrrolidine-1-carboxylate](/img/structure/B14199810.png)

![(4-Phenylpiperidin-1-yl){1-[(pyridin-4-yl)methyl]piperidin-4-yl}methanone](/img/structure/B14199833.png)

![4-{5-[2-(Thiophen-2-yl)ethenyl]-1,3,4-oxadiazol-2-yl}pyridine](/img/structure/B14199857.png)

![2-Phenyl-5-[(E)-(3,4,5-trimethoxyphenyl)diazenyl]pyrimidine-4,6-diamine](/img/structure/B14199865.png)
![1-(3-Phenylpropyl)-4-{[5-(trifluoromethyl)furan-2-yl]methyl}piperazine](/img/structure/B14199873.png)

